molecular formula C13H13N3OS2 B5470465 N-(2-furylmethyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine

N-(2-furylmethyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine

Cat. No.: B5470465
M. Wt: 291.4 g/mol
InChI Key: RWSCDFSCSDPGCF-UHFFFAOYSA-N
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Description

The compound “N-(2-furylmethyl)-2’,4’-dimethyl-4,5’-bi-1,3-thiazol-2-amine” is a complex organic molecule. It contains a furylmethyl group (a furan ring attached to a methyl group), a bi-1,3-thiazol group (two thiazole rings), and an amine group (NH2). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the bi-1,3-thiazol group indicates a structure containing two thiazole rings. The furylmethyl group suggests the presence of a furan ring, a five-membered aromatic ring containing four carbon atoms and one oxygen atom .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. The amine group could participate in acid-base reactions, the thiazole rings might undergo electrophilic aromatic substitution, and the furan ring could be involved in reactions typical of aromatic ethers .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of an amine group could make it a base, and the aromatic rings could contribute to its stability and possibly its solubility .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the biological target. The amine group could be involved in binding to receptors or enzymes, for example .

Safety and Hazards

Without specific information, it’s hard to comment on the safety and hazards of this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties. It could be of interest in medicinal chemistry if it shows biological activity, or in materials science if it has unique physical properties .

Properties

IUPAC Name

4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(furan-2-ylmethyl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS2/c1-8-12(19-9(2)15-8)11-7-18-13(16-11)14-6-10-4-3-5-17-10/h3-5,7H,6H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSCDFSCSDPGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=CSC(=N2)NCC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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